N-ethyl-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate

Description

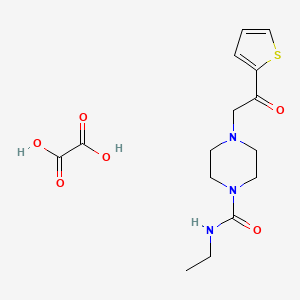

N-ethyl-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate is a piperazine-carboxamide derivative featuring a thiophen-2-yl substituent and an oxalate counterion. The compound’s core structure includes a piperazine ring linked to a carboxamide group, with a 2-oxoethyl-thiophene moiety at the 4-position. The oxalate salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

N-ethyl-4-(2-oxo-2-thiophen-2-ylethyl)piperazine-1-carboxamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S.C2H2O4/c1-2-14-13(18)16-7-5-15(6-8-16)10-11(17)12-4-3-9-19-12;3-1(4)2(5)6/h3-4,9H,2,5-8,10H2,1H3,(H,14,18);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOFYSFKECVBDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)CC(=O)C2=CC=CS2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Efficiency

The Cu-Co-Mo/Al₂O₃ catalyst in the ethylation step requires precise control of metal ratios to avoid over-alkylation. Increasing Co content beyond 50% reduces selectivity due to competing dehydrogenation reactions.

Byproduct Mitigation

During carboxamide formation, residual chloroethyl oxalyl chloride may hydrolyze to oxalic acid, necessitating rigorous drying of reagents. Silica gel chromatography (ethyl acetate:hexane = 3:7) effectively removes hydrolyzed byproducts.

Stereochemical Considerations

The Mannich reaction produces a racemic mixture at the ketone-bearing carbon. Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, though the biological relevance of stereochemistry remains unexplored.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperazine derivatives.

Scientific Research Applications

N-ethyl-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-ethyl-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate involves its interaction with specific molecular targets. The thiophene moiety can interact with biological receptors, while the piperazine ring may enhance binding affinity and selectivity. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carboxamide Cores

Compound 7e ()

1-Cyclopropyl-6-fluoro-4-oxo-7-(4-(2-oxo-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)ethyl)piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid shares the thiophen-2-yl and piperazine-carboxamide motifs. Key differences include:

- Substituents: A quinoline ring and hydrazinyl group enhance antibacterial activity (ciprofloxacin derivative).

- Physical Properties : Higher melting point (245–247°C vs. ~190–200°C for simpler analogs) due to extended conjugation.

- Bioactivity : Targets bacterial DNA gyrase, unlike the oxalate salt’s unspecified mechanism.

A2–A6 Derivatives ()

N-(substituted phenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamides (A2–A6) feature aromatic substituents (e.g., F, Cl) on the phenyl ring. Comparisons include:

- Yields : 45.2–57.3% vs. unreported for the target compound.

- Melting Points : 189.5–199.6°C, similar to expected ranges for the oxalate salt.

- Structural Impact : Electron-withdrawing groups (Cl, F) may reduce solubility compared to the thiophene’s moderate hydrophobicity.

ML162 ()

2-Chloro-N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-(phenethylamino)-1-(thiophen-2-yl)ethyl)acetamide shares the thiophen-2-yl group but includes a chloro-methoxyphenylacetamide chain.

- Bioactivity : Class II ferroptosis inducer targeting GPX3.

- Substituent Effects : Chlorine and methoxy groups enhance membrane permeability and target binding.

Piperazine Derivatives with Heterocyclic Substituents

Pyrimidinyl Analogue ()

N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide replaces thiophene with pyrimidine.

- Electronic Effects : Pyrimidine’s electron-deficient nature may alter receptor interactions vs. thiophene’s aromaticity.

- Pharmacokinetics : Trifluoromethyl group increases metabolic stability.

Phenylpiperazine Derivative ()

N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide features a fluorophenethyl group.

Reaction Conditions ()

Analogous compounds are synthesized via refluxing N-chloroacetyl aryl amines with piperazine derivatives in acetone, followed by recrystallization.

- Key Step : Nucleophilic substitution at the chloroacetyl group.

- Purification: Ethanol recrystallization yields high-purity products, likely applicable to the target compound.

Crystallographic Data ()

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () adopts a chair conformation for the piperazine ring, with bond lengths and angles consistent across analogs.

- Impact of Oxalate : The oxalate counterion may stabilize the crystal lattice, influencing melting point and solubility.

Biological Activity

N-ethyl-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate is a synthetic compound with significant potential in medicinal chemistry. Characterized by its unique piperazine structure and thiophene moiety, this compound has been identified for various biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse research findings, including case studies and experimental data.

Chemical Structure and Properties

The molecular formula of this compound is . The oxalate salt form enhances its solubility and stability, which is crucial for its biological applications. The structural features include:

- Piperazine Ring: Contributes to the compound's interaction with various biological targets.

- Thiophene Moiety: Enhances the compound's pharmacological profile through unique electronic properties.

Research indicates that this compound may modulate various biological pathways:

- Interaction with Cannabinoid Receptors: Preliminary studies suggest binding affinity to cannabinoid receptors, indicating a potential role in pain modulation and neuroprotection.

- Inhibition of Fatty Acid Amide Hydrolase (FAAH): Similar compounds have shown inhibition of FAAH, which is involved in the degradation of endocannabinoids, thus enhancing their effects.

- Induction of Apoptosis: The compound has been associated with the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes, leading to cell death in cancerous cells .

Anticancer Activity

This compound has demonstrated significant anticancer properties across various human cancer cell lines:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 0.70 | Induces apoptosis via Bcl-xL inhibition |

| A549 (Lung Cancer) | 0.99 | Promotes cell cycle arrest |

| HL60 (Leukemia) | 0.80 | Triggers apoptotic pathways |

The GI50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against multiple cancer types .

Anti-inflammatory Effects

The compound's interaction with cannabinoid receptors suggests potential anti-inflammatory effects. Research indicates that derivatives with similar structures can modulate pain perception and inflammatory responses, although specific studies on this compound are still emerging.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on Piperazine Derivatives: Research demonstrated that piperazine derivatives exhibited a broad spectrum of cytotoxicity against 60 human cancer cell lines, with some derivatives showing significant activity against melanoma and lung cancer .

- Mechanistic Studies: Molecular docking analyses revealed high binding affinity to Bcl-xL, suggesting that N-ethyl derivatives could serve as effective anticancer agents through targeted inhibition of anti-apoptotic proteins .

Q & A

Q. What are the optimal conditions for synthesizing N-ethyl-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate?

Synthesis typically involves multi-step reactions, including amide bond formation, alkylation, and salt formation. Key steps include:

- Thiophene incorporation : Reacting thiophene-2-carboxaldehyde with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the thiophen-2-yl oxoethyl intermediate .

- Piperazine coupling : Using carbodiimide-based coupling agents (e.g., EDCI/HOBt) to link the oxoethyl-thiophene moiety to the piperazine core .

- Oxalate salt formation : Treating the free base with oxalic acid in ethanol under reflux, followed by crystallization .

Critical parameters include solvent choice (DMF or dichloromethane), temperature control (0–60°C), and stoichiometric ratios (1:1.2 for oxalic acid). Purity is monitored via HPLC (>95%) .

Q. Which spectroscopic techniques are most reliable for structural characterization?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., thiophene protons at δ 7.2–7.8 ppm; piperazine carbons at δ 45–55 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 378.15) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and salt conformation (e.g., oxalate counterion hydrogen-bonding network) .

Q. How can stability be assessed under varying pH and temperature conditions?

- pH stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, monitoring degradation via HPLC. Piperazine derivatives typically degrade <10% at pH 4–8 .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (expected >200°C for oxalate salts) .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies be resolved?

Discrepancies in biological activity (e.g., variable IC₅₀ values) may arise from:

- Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v in assays to avoid solvent interference .

- Target promiscuity : Perform selectivity screens against related enzymes (e.g., kinase panels) using fluorescence polarization assays .

- Metabolic instability : Compare in vitro (microsomal stability) and in vivo (plasma half-life) data to identify rapid clearance mechanisms .

Q. What strategies identify biological targets for this compound?

- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD) with purified targets (e.g., serotonin receptors or kinases) .

- Transcriptomic profiling : Treat cell lines and analyze RNA-seq data for pathway enrichment (e.g., MAPK or PI3K-AKT) .

Q. How can structure-activity relationships (SAR) be systematically explored?

- Analog synthesis : Modify substituents (e.g., thiophene → furan or phenyl) and measure activity changes .

- Molecular docking : Use AutoDock Vina to predict binding modes with homology-modeled targets (e.g., 5-HT2A receptor) .

- Free-Wilson analysis : Quantify contributions of substituents (e.g., oxalate vs. hydrochloride salts) to potency .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy?

- Pharmacokinetic bridging : Measure bioavailability (e.g., rat IV/PO studies) and adjust dosing regimens to match in vitro IC₅₀ .

- Tissue distribution studies : Use radiolabeled compound (³H or ¹⁴C) to correlate target engagement with efficacy .

- Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS to explain reduced in vivo activity .

Methodological Considerations

- Contradictory solubility data : Re-evaluate using standardized protocols (e.g., shake-flask method with UV quantification) .

- Variable cytotoxicity : Perform MTT assays across multiple cell lines (e.g., HEK293, HepG2) to distinguish cell-type-specific effects .

- Oxalate counterion effects : Compare free base and salt forms in parallel assays to isolate pharmacological contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.